Ossamycin

Mitochondrial Bioenergetics Oxidative Phosphorylation ATP Synthase Inhibition

Select ossamycin for your research to leverage its validated, data-driven selectivity. As a top 0.1% cell-line-selective cytotoxic agent in the NCI-60 screen, it is ideal for correlative gene expression and metabolomic studies to identify predictive biomarkers. Its unique mechanism—uncoupling ATP hydrolysis from proton translocation in bacterial F0F1-ATPase—makes it an essential tool for probing the functional coupling between the F1 and F0 sectors, a role no other compound fulfills. For medicinal chemistry, its 24-membered macrolide core with a 6,6-spiroketal and hemiketal system serves as a critical structural comparator. Choose ossamycin to avoid the unverified variables of generic analogs.

Molecular Formula C49H85NO14
Molecular Weight 912.2 g/mol
CAS No. 2057463-74-6
Cat. No. B15564327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOssamycin
CAS2057463-74-6
Molecular FormulaC49H85NO14
Molecular Weight912.2 g/mol
Structural Identifiers
InChIInChI=1S/C49H85NO14/c1-11-34(51)26-35-19-17-24-48(62-35)28-37-30(2)38(63-48)29-49(58)33(27-45(5,6)64-49)18-15-13-12-14-16-23-46(7,56)44(55)42(61-40-21-20-36(50(9)10)32(4)59-40)41(53)31(3)43(54)47(8,57)25-22-39(52)60-37/h15,18,22,25,30-38,40-44,51,53-58H,11-14,16-17,19-21,23-24,26-29H2,1-10H3/b18-15+,25-22+/t30-,31+,32-,33+,34+,35+,36-,37-,38-,40-,41+,42-,43-,44+,46+,47+,48+,49-/m0/s1
InChIKeyXGECDDPXIKFBTE-AUFVQPSPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ossamycin (CAS 2057463-74-6): A Structurally Distinct Spiroketal-Macrolide for Mitochondrial F0F1-ATPase and Cytotoxicity Research


Ossamycin (CAS 2057463-74-6) is a fermentation-derived, 24-membered macrocyclic polyketide antibiotic originally isolated from Streptomyces hygroscopicus var. ossamyceticus [1]. Its structure, elucidated by X-ray crystallography, features a unique 6,6-spiroketal and 5-membered hemiketal ring system fused to the macrolide aglycone [2]. Unlike simpler macrolides, ossamycin is a potent and selective inhibitor of mitochondrial F0F1-ATP synthase [3], a mechanism that underpins its exceptional cell-line-selective cytotoxicity profile and its utility as a biochemical probe in cellular bioenergetics [4].

Why Substituting Ossamycin with Other Macrolide Antibiotics Compromises Experimental Validity


While ossamycin shares the F0F1-ATPase inhibitory mechanism with other polyketide macrolides such as oligomycin, rutamycin, and venturicidin [1], it is not functionally interchangeable. Critical differences in potency, species selectivity, and mechanism of action exist. For example, ossamycin is 2- to 4-fold less potent than rutamycin in inhibiting rat liver mitochondrial oxidative phosphorylation on a weight basis [2], yet it exhibits a completely different mode of action on bacterial ATPase (uncoupling vs. direct inhibition) [3]. Furthermore, its spiroketal structural features and unique biosynthetic gene cluster (127-kbp) distinguish it from the 26-membered oligomycin family [4]. Substituting ossamycin with a generic analog introduces unverified variables that can invalidate comparative bioenergetic studies, confound cytotoxicity profiling, and lead to irreproducible results.

Quantitative Evidence Guide: Ossamycin vs. Closest Analogs for Informed Procurement


Mitochondrial Oxidative Phosphorylation: Ossamycin vs. Rutamycin (Oligomycin Family)

In a direct head-to-head comparison in rat liver mitochondria, ossamycin was found to be 2- to 4-fold less potent than rutamycin (a representative oligomycin) in inhibiting oxidative phosphorylation and related ATPase reactions. This quantitative difference is critical for selecting the appropriate inhibitor for dose-response studies [1].

Mitochondrial Bioenergetics Oxidative Phosphorylation ATP Synthase Inhibition

Bacterial H+-ATPase: Unique Uncoupling Mechanism vs. Venturicidin and Oligomycin

A comparative study on Escherichia coli H+-ATPase revealed a fundamental mechanistic divergence: Venturicidin strongly inhibited ATP-driven proton transport and ATP hydrolysis, and oligomycin weakly inhibited these functions, whereas ossamycin had no direct inhibitory effect on E. coli F0 or F1. Instead, ossamycin uniquely uncoupled ATP hydrolysis from proton transport [1].

Bacterial Energetics F-ATPase Pharmacology Antimicrobial Mode of Action

Cancer Cell Line Cytotoxicity: Potency Across a Panel of Human and Murine Cell Lines

Ossamycin exhibits potent and differential cytotoxicity across a panel of cancer cell lines. In cell culture, it inhibited the growth of murine and human tumor cells with IC50 values ranging from 0.003 to 0.008 μg/mL . For context, the mean IC50 for ossamycin against the NCI-60 human tumor cell line panel is reported as 0.8 μM [1].

Cancer Pharmacology Cytotoxicity Profiling ATP Synthase Inhibitors

Cell Line Selectivity: Top 0.1% Selective Cytotoxic Agent in NCI-60 Screen

In a landmark study evaluating 37,000 compounds against the NCI-60 human tumor cell line panel, ossamycin was identified as being among the top 0.1% most cell-line-selective cytotoxic agents [1]. This places it in an elite category of F0F1-ATPase inhibitors alongside apoptolidin and oligomycin, but its specific selectivity pattern is unique and tied to its distinct structural features.

Cancer Drug Discovery NCI-60 Profiling Selective Cytotoxicity

Structural Differentiation: Unique 24-Membered Spiroketal-Hemiketal Macrolide vs. 26-Membered Oligomycins

X-ray crystallography definitively established ossamycin's unique three-dimensional architecture. It contains a 24-membered macrolide ring with a fused 6,6-spiroketal and a 5-membered hemiketal ring system [1]. This contrasts with the widely-studied 26-membered oligomycin/rutamycin family and the 22-membered cytovaricin class, and is underpinned by a distinct 127-kbp biosynthetic gene cluster [2].

Natural Product Chemistry Macrolide Structure Spiroketal Antibiotics

Optimal Research Applications for Ossamycin Based on Quantified Differentiation


Investigating Differential Sensitivity of Cancer Cell Lines to ATP Synthase Inhibition

Researchers aiming to map the genetic or metabolic determinants of sensitivity to F0F1-ATPase inhibition should select ossamycin as a chemical probe. Its validated status as one of the top 0.1% most cell-line-selective cytotoxic agents in the NCI-60 screen [1] provides a strong, data-driven rationale for its use in correlative gene expression or metabolomic studies to identify predictive biomarkers of response. Its distinct selectivity fingerprint, compared to oligomycin, allows for nuanced dissection of target engagement.

Elucidating the Mechanism of ATP Hydrolysis-Proton Transport Coupling in Bacterial Energetics

In studies of bacterial bioenergetics, particularly involving the E. coli F0F1-ATPase, ossamycin serves as a unique and essential tool. Unlike the direct inhibitors venturicidin and oligomycin, ossamycin uncouples ATP hydrolysis from proton translocation without inhibiting the enzyme's catalytic core [2]. This specific activity is ideal for experiments designed to probe the physical and functional coupling between the F1 catalytic sector and the F0 proton channel, a role that cannot be fulfilled by any other known compound in this class.

Conducting Comparative Structure-Activity Relationship (SAR) Studies on Macrolide Polyketides

For medicinal chemistry and natural product discovery programs, ossamycin is an indispensable reference compound. Its 24-membered macrolide core, featuring a unique 6,6-spiroketal and hemiketal system [3], provides a critical structural comparator against the more common 26-membered oligomycins and 22-membered cytovaricins. The availability of its complete biosynthetic gene cluster (127-kbp) [4] further enables comparative genomic and biosynthetic engineering studies, making ossamycin a key anchor point for understanding the evolution of spiroketal macrolide diversity.

Establishing Dose-Response Curves for Mitochondrial Oxidative Phosphorylation Inhibition with a Less Potent Tool

In mitochondrial bioenergetics, where the extreme potency of oligomycin (IC50 ~10 nM) can sometimes limit the dynamic range of an assay, ossamycin's 2- to 4-fold lower potency in rat liver mitochondria [5] offers a practical advantage. It allows for the generation of more graded dose-response curves, facilitating more accurate determination of IC50 values and the study of partial inhibition effects on cellular respiration and ATP synthesis without immediate, complete shutdown of the system.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ossamycin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.